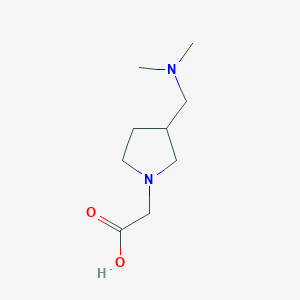

(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid

Description

(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is a pyrrolidine-based compound featuring a dimethylaminomethyl substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. The acetic acid group contributes acidity (pKa ~2.4), rendering the compound water-soluble at physiological pH when deprotonated .

Propriétés

IUPAC Name |

2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)5-8-3-4-11(6-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZYJZCHCAQJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution of Tosylated Intermediates

-

3-Hydroxymethylpyrrolidine is converted to 3-tosylmethylpyrrolidine via reaction with tosyl chloride (TsCl) in pyridine.

-

Displacement of the tosylate group with dimethylamine yields 3-(dimethylaminomethyl)pyrrolidine .

Reaction Scheme :

Reductive Amination of 3-Formylpyrrolidine

-

Oxidation of 3-hydroxymethylpyrrolidine to 3-formylpyrrolidine using pyridinium chlorochromate (PCC).

-

Reductive amination with dimethylamine and sodium cyanoborohydride (NaBH₃CN) affords the target intermediate.

Reaction Scheme :

The introduction of the acetic acid group proceeds via N-alkylation of the pyrrolidine nitrogen:

Alkylation with Ethyl Bromoacetate

-

3-(Dimethylaminomethyl)pyrrolidine is reacted with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to form ethyl (3-dimethylaminomethyl-pyrrolidin-1-yl)acetate .

-

Hydrolysis of the ester using aqueous NaOH or HCl yields the final carboxylic acid.

Reaction Scheme :

Optimization Insights :

Direct Coupling with Activated Acetic Acid

-

Activation of acetic acid using 1,1'-carbonyldiimidazole (CDI) generates an imidazolide intermediate.

-

Reaction with 3-(dimethylaminomethyl)pyrrolidine forms the N-acetylated product, though this route is less favored due to potential amide formation.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is with a molecular weight of approximately 198.26 g/mol. Its structure includes a pyrrolidine ring, which contributes to its unique reactivity and biological activity.

Organic Synthesis

(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions, including:

- Alkylation : The compound can undergo alkylation reactions to introduce additional functional groups.

- Condensation : It can participate in condensation reactions, forming new carbon-carbon bonds.

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammation in cellular models, pointing to its potential in treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is being explored for its potential as a therapeutic agent:

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

- Anticancer Activity : Initial studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates alkylation and condensation reactions |

| Biological Activity | Antimicrobial and anti-inflammatory properties | Effective against various pathogens |

| Medicinal Chemistry | Neuroprotection and anticancer activity | Protects neurons; inhibits cancer cell growth |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid against common bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Neuroprotection

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. Results revealed that treatment with (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid significantly increased cell viability compared to controls, suggesting its potential in preventing neurodegeneration.

Case Study 3: Anticancer Properties

A preliminary screening against several cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The study revealed that it induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related pyrrolidine- and piperidine-acetic acid derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Inferred values based on structural analogs.

Activité Biologique

(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Synthesis

The chemical structure of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid features a pyrrolidine ring substituted with a dimethylaminomethyl group and an acetic acid moiety. The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and aldehydes under acidic or basic conditions.

- Alkylation : The introduction of the dimethylaminomethyl group is performed using alkyl halides in the presence of a base.

- Attachment of Acetic Acid : The final step incorporates the acetic acid group, often through carboxylation reactions.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amines, Aldehydes |

| 2 | Alkylation | Dimethylamine, Alkyl Halides |

| 3 | Carboxylation | Acetic Anhydride, Bases |

Biological Activity

Research indicates that (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

The mechanism by which (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid exerts its effects is not fully elucidated but is believed to involve:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

- Enzyme Modulation : It has been suggested that the compound interacts with enzymes related to inflammation and cell proliferation, thereby influencing their activity .

Case Studies

Several studies have explored the biological activity of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity against various bacterial strains.

- Results: Showed significant inhibition zones against Gram-positive bacteria, indicating potential as an antimicrobial agent.

- Cytotoxicity Assay on Cancer Cell Lines :

- Inflammation Model :

Q & A

Q. What synthetic methodologies are effective for synthesizing (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, including amidation, alkylation, or cyclization. For example, a reductive amination approach using pyrrolidine derivatives and dimethylamine precursors under acidic conditions can yield the dimethylaminomethyl-pyrrolidine intermediate. Subsequent carboxylation via acetic acid derivatives (e.g., chloroacetic acid) or coupling reagents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) can introduce the acetic acid moiety . Optimization involves monitoring pH (5.0–6.0 for amidation) and temperature (reflux in dichloroethane, ~80°C) to minimize side reactions. Purity is enhanced using column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How can structural characterization of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid be performed to confirm regiochemistry and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the pyrrolidine ring substitution pattern (e.g., dimethylaminomethyl protons at δ ~2.2–2.5 ppm) and acetic acid linkage (carboxylic proton at δ ~12 ppm, suppressed in D₂O).

- X-ray Crystallography : Resolves stereochemistry, as seen in related pyrrolidinyl-acetic acid structures (e.g., (E)-3-[2,5-dioxo-3-(propan-2-ylidene)-pyrrolidin-1-yl]acrylic acid) .

- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and electrospray ionization (ESI-MS for m/z confirmation) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity of (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For example, pyrrolidine derivatives exhibit nucleophilic sites at the dimethylaminomethyl group (electron-donating effect), influencing interactions with biological targets like GPCRs or enzymes . Molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., DP2 antagonists) can model binding affinities. Adjust protonation states at physiological pH (carboxylic acid deprotonated, dimethylamine protonated) improves accuracy .

Q. How can contradictions in pharmacological data for pyrrolidine-acetic acid derivatives be resolved?

- Dose-Response Curves : Validate IC₅₀/EC₅₀ values across multiple assays (e.g., ELISA, cell viability). For instance, discrepancies in IL-6 inhibition may arise from assay sensitivity (TFGA electrode vs. fluorescence) .

- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., N-demethylation products) that may confound results.

- Species-Specific Effects : Compare in vitro (human serum) and in vivo (rodent) models to assess translational relevance .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for quantifying (3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid in biological matrices?

- LC-MS/MS : Employ a stable isotope-labeled internal standard (e.g., ¹³C-acetic acid derivative) for precision. Use ion-pairing agents (0.1% formic acid) to enhance ionization .

- Microelectrode Arrays : Flexible thin-film gold arrays (TFGAs) detect low-concentration analytes (detection limit ~1 nM) in serum via impedance spectroscopy .

Q. How can stability issues (e.g., hydrolysis, oxidation) during storage be mitigated?

- Temperature : Store at –80°C in amber vials to prevent photodegradation.

- Buffering : Use lyophilized formulations with cryoprotectants (trehalose) or acidic buffers (pH 4.0) to reduce hydrolysis of the acetic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.